2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide
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Description
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23BrN2O3S and its molecular weight is 487.4 g/mol. The purity is usually 95%.
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Biological Activity
2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide is a sulfonamide compound with a complex structure that includes multiple aromatic rings. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its biological activity, synthesis, and related studies.
Chemical Structure and Properties
- Molecular Formula : C23H23BrN2O3S
- Molecular Weight : 487.4 g/mol
The compound features a sulfonamide group known for its role in inhibiting bacterial growth by targeting folic acid synthesis pathways. The presence of bromine and multiple aromatic rings enhances its biological reactivity and interaction with various biological targets.
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial effects. The mechanism involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent research suggests that 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and interfere with cell division processes. The compound's ability to bind to specific enzymes or receptors involved in cancer metabolism is a focal point for ongoing research.
Case Studies and Research Findings
- In vitro Studies : A study conducted on the compound's effects on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Mechanistic Insights : Research has indicated that the compound may interact with carbonic anhydrases, enzymes that play a role in tumor growth and metastasis. This interaction could provide insights into its mechanisms of action.
- Comparative Analysis : A comparison with structurally similar compounds highlights the unique biological activity of 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Sulfanilamide | Simple sulfonamide with antimicrobial properties | Lacks complex aromatic groups |
N-(4-Bromobenzyl)acetamide | Similar structure but lacks the sulfonamide group | Less versatile due to missing functionalities |
N-Benzylacetamide | Contains benzyl group but no bromine or sulfonamide | Simpler structure without halogen functionality |
N-(3,5-Dimethylphenyl)acetamide | Acetamide structure with methyl substitutions | Lacks bromobenzene and sulfonamide groups |
Synthesis
The synthesis of 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions utilizing various reagents such as nucleophiles and oxidizing agents. The complexity of the synthesis reflects the intricate nature of its structure.
Properties
Molecular Formula |
C23H23BrN2O3S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-12-18(2)14-21(13-17)25-23(27)16-26(15-19-6-4-3-5-7-19)30(28,29)22-10-8-20(24)9-11-22/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
ICUPRYWGAFMLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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